![molecular formula C7H13NO3 B13606991 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)
5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one
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Overview
Description
5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with isopropyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups.
Scientific Research Applications
5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine: Similar in structure but contains a pyrazole ring instead of an oxazolidinone ring.
1-{5-[(propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine: Contains an oxadiazole ring, offering different chemical properties.
Uniqueness
5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial use.
Biological Activity
5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry, primarily due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound contains an oxazolidinone ring, which is known for its role in antibiotic activity. The structure allows for various chemical reactions, including oxidation and substitution, which can lead to derivatives with enhanced biological properties.
The biological activity of this compound is largely attributed to its interaction with bacterial ribosomes. Similar to other oxazolidinones, it is believed to inhibit protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This binding prevents the formation of functional ribosomes, effectively halting bacterial growth .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's activity profile suggests potential use as a broad-spectrum antibiotic.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 μg/mL | |
Escherichia coli | 1.0 μg/mL | |
Pseudomonas aeruginosa | 2.0 μg/mL |
Case Studies
Several studies have explored the biological activity of oxazolidinones, including derivatives similar to this compound:
- Study on Structure-Uptake Relationships : This research evaluated a library of oxazolidinones and identified structural motifs that enhance uptake in Gram-negative bacteria. The findings suggest that slight modifications can significantly improve antimicrobial efficacy against resistant strains .
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various oxazolidinone derivatives on human cell lines. The results indicated that certain derivatives maintained low toxicity while exhibiting high antibacterial activity, making them suitable candidates for further development .
Therapeutic Potential
The therapeutic potential of this compound extends beyond its antimicrobial properties. Its ability to inhibit specific enzymes involved in bacterial metabolism presents opportunities for developing new treatments against resistant infections.
Table 2: Summary of Therapeutic Applications
Application | Description |
---|---|
Antimicrobial therapy | Effective against resistant bacterial strains |
Drug development | Intermediate in synthesizing novel antibiotics |
Specialty chemicals | Used in producing materials with unique properties |
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-(propan-2-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5(2)10-4-6-3-8-7(9)11-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
NWAGFYVMKCQWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CNC(=O)O1 |
Origin of Product |
United States |
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